

# A Comparative Guide to Quantifying Morpholino-Induced Exon Skipping by RT-PCR

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For researchers and professionals in drug development, accurately quantifying the efficiency of morpholino-induced exon skipping is paramount. Reverse transcription-polymerase chain reaction (RT-PCR) is a cornerstone technique for this purpose, offering various methodologies with distinct advantages and limitations. This guide provides an objective comparison of common RT-PCR-based methods for quantifying exon skipping, supported by experimental data and detailed protocols.

## **Comparison of Quantification Methods**

Several RT-PCR techniques are employed to measure the percentage of transcripts in which the target exon has been successfully skipped. The primary methods include semi-quantitative RT-PCR, quantitative real-time PCR (qPCR), and digital droplet PCR (ddPCR).[1][2]

A multi-center study comparing these methods for quantifying exon 51 skipping in Duchenne muscular dystrophy (DMD) cell cultures revealed significant differences in their performance.[1] Digital droplet PCR (ddPCR) emerged as the most precise and reproducible method, showing the least data dispersion and is often considered the "gold standard".[1][3][4][5] In contrast, other methods like single PCR followed by Agilent bioanalyzer analysis, nested PCR with densitometry, and qPCR tended to overestimate exon skipping levels and exhibited higher data variability.[1][3]



Method	Principle	Advantages	Disadvantages	Reported Performance (vs. ddPCR)
Semi-quantitative RT-PCR (Nested PCR with Densitometry)	Amplification of skipped and unskipped transcripts followed by gel electrophoresis and band intensity analysis.[1][2]	Simple, widely available equipment.[2]	Prone to overestimation due to preferential amplification of shorter, skipped fragments; high variability.[1][3][6]	Overestimates exon skipping.[1]
Quantitative Real-Time PCR (qPCR)	Real-time monitoring of PCR product accumulation using fluorescent probes or dyes. [7][8][9][10]	Higher throughput than traditional RT- PCR; provides quantitative data.	Can be less accurate for low abundance transcripts; requires careful standard curve preparation and efficiency calculations.[11]	Overestimates exon skipping.[1]
Digital Droplet PCR (ddPCR)	Partitions the sample into thousands of droplets for individual PCR reactions, allowing for absolute quantification of target molecules. [3][12][13]	High precision, sensitivity, and reproducibility; provides absolute quantification without a standard curve; less susceptible to PCR efficiency variations.[1][3]	Requires specialized equipment.[2]	Considered the most accurate and reproducible method.[1][3]
Single PCR with Agilent	A single round of PCR followed by	More quantitative than traditional	Can still overestimate	Showed a 2.3-fold



Bioanalyzer	quantification of	gel densitometry.	exon skipping	overestimation of
	skipped and un-		levels.[1]	exon skipping
	skipped products			compared to
	using a			ddPCR.[1]
	bioanalyzer.[1]			

## **Experimental Workflows and Signaling Pathways**

The general workflow for quantifying morpholino-induced exon skipping begins with the delivery of a morpholino antisense oligonucleotide to the target cells or organism. This is followed by RNA extraction, reverse transcription to cDNA, and subsequent PCR-based analysis.

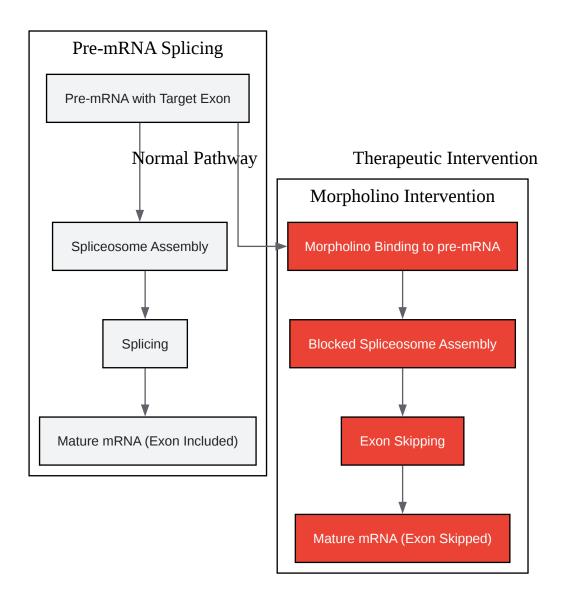


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Caption: General experimental workflow for quantifying morpholino-induced exon skipping.

The mechanism of morpholino-induced exon skipping involves the binding of the morpholino oligomer to a specific sequence within the pre-mRNA, typically at a splice site or a splicing enhancer. This steric hindrance prevents the spliceosome from recognizing and including the target exon in the mature mRNA.





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Caption: Mechanism of morpholino-induced exon skipping.

## **Detailed Experimental Protocols**

Below are generalized protocols for the different RT-PCR based quantification methods. It is important to optimize these protocols for the specific gene of interest and experimental system.

# Total RNA Extraction and cDNA Synthesis (Common for all methods)



- RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
- Reverse Transcription: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

#### **Semi-quantitative RT-PCR and Densitometry**

- PCR Amplification: Perform PCR using primers flanking the target exon. Typically, a nested PCR approach is used to increase specificity and yield.[2] The first round of PCR uses outer primers, and the product is then used as a template for a second round of PCR with inner (nested) primers.[2]
- Gel Electrophoresis: Separate the PCR products on a 1.5-2.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).[14] The skipped and un-skipped products will appear as bands of different sizes.
- Densitometry Analysis: Capture an image of the gel and quantify the intensity of the bands corresponding to the skipped and un-skipped products using software like ImageJ.[1]
- Calculation: The percentage of exon skipping is calculated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of un-skipped band)) \* 100.

#### Quantitative Real-Time PCR (qPCR)

- Primer and Probe Design: Design primers and, if using a probe-based assay (like TaqMan), a fluorescently labeled probe that specifically detects either the skipped or un-skipped transcript.[7][8] For TaqMan assays, probes are often designed to span the newly formed exon-exon junction of the skipped transcript.[7]
- qPCR Reaction: Set up the qPCR reaction with a master mix containing a DNA polymerase,
   dNTPs, and a fluorescent dye (e.g., SYBR Green) or the specific TaqMan probe.



- Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling conditions
  typically include an initial denaturation step, followed by 40-45 cycles of denaturation,
  annealing, and extension.[9]
- Data Analysis: Determine the quantification cycle (Cq) values for the skipped and un-skipped transcripts. The relative abundance of the skipped transcript can be calculated using the ΔΔCq method, with a reference gene for normalization.[15]

#### **Digital Droplet PCR (ddPCR)**

- Assay Design: Design TaqMan assays with primers and probes specific for the skipped and un-skipped transcripts.[13]
- Droplet Generation: Mix the cDNA sample with the ddPCR Supermix, primers, and probes.
   This mixture is then partitioned into approximately 20,000 nanoliter-sized droplets using a droplet generator.[13]
- PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.
- Droplet Reading: After PCR, the droplets are read by a droplet reader, which counts the number of positive (fluorescent) and negative droplets for each assay.[13]
- Data Analysis: The absolute concentration of the skipped and un-skipped transcripts is
  calculated based on Poisson statistics from the fraction of positive droplets.[13] The
  percentage of exon skipping is then determined from these absolute concentrations.

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#### Validation & Comparative





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